1-(1H-imidazol-5-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHELUGTZRQNNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 1h Imidazol 5 Yl Ethanamine
De Novo Synthesis Approaches for the Imidazole (B134444) Ring System
De novo synthesis provides a versatile platform for constructing the imidazole ring of 1-(1H-imidazol-5-yl)ethanamine, allowing for the introduction of various substituents. These methods can be broadly categorized into multi-component reactions, cyclocondensation strategies, and regioselective approaches.
Multi-Component Reactions for Imidazole Construction
Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like substituted imidazoles in a single step from three or more starting materials. A classic example is the Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). This method can be adapted to produce a variety of substituted imidazoles.
More contemporary MCR approaches offer improved yields and milder reaction conditions. For instance, a one-pot synthesis of highly substituted imidazoles can be achieved from imines, acid chlorides, and N-nosyl imines or tethered nitriles, mediated by a phosphonite. This method proceeds through a regioselective cycloaddition with an in situ-generated phospha-münchnone 1,3-dipole, providing an efficient route to diverse imidazole structures without the need for metal catalysts mdpi.comnih.govresearchgate.net. Another efficient MCR involves the use of p-toluenesulfonic acid (PTSA) as a catalyst for the condensation of a dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) to form 2,4,5-trisubstituted imidazoles researchgate.net.
| Multi-Component Reaction | Reactants | Key Features |
| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia | Classic method for imidazole synthesis. |
| Phospha-münchnone Cycloaddition | Imines, acid chlorides, N-nosyl imines/nitriles | One-pot, metal-free, high diversity. mdpi.comnih.govresearchgate.net |
| PTSA-Catalyzed Condensation | Dicarbonyl, aldehyde, ammonium acetate | Mild conditions, good yields. researchgate.net |
Cyclocondensation and Cyclization Strategies
Cyclocondensation reactions are a cornerstone of imidazole synthesis. These methods typically involve the formation of the imidazole ring by the reaction of a compound containing a 1,2-dicarbonyl moiety (or a synthetic equivalent) with a source of ammonia or an amine. For the synthesis of this compound, a suitable precursor would be a substituted α-dicarbonyl compound that can be cyclized with an appropriate amine-containing reactant.
An alternative cyclization strategy involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This approach includes the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of an in situ formed carbene intermediate into the O-H bond of various alcohols under acidic conditions. This leads to the formation of functionalized 1H-imidazoles wikipedia.org.
Regioselective Synthesis of this compound
The regioselective synthesis of the 5-substituted imidazole isomer is crucial for obtaining this compound. One effective method for preparing 1,2,5-trisubstituted 1H-imidazoles involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. This reaction demonstrates high regioselectivity, favoring the formation of the 1,2,5-imidazolecarboxaldehyde isomer over the 1,2,4-isomer. This aldehyde can then serve as a precursor to the desired ethylamine (B1201723) derivative biomedres.us.
The synthesis of racemic α,4-dimethylhistamine, a derivative of the target compound, highlights the challenges and strategies for controlling regioselectivity in imidazole synthesis. The synthesis of specific enantiomers, such as (R)(−)-α-Methylhistamine, further underscores the importance of stereoselective and regioselective control in these synthetic pathways researchgate.netwikipedia.org.
Synthesis via Precursors and Intermediates (e.g., L-Histidine Decarboxylation)
A prominent and biologically relevant route to histamine (B1213489) and its analogs is the decarboxylation of the amino acid L-histidine. This reaction is catalyzed by the enzyme L-histidine decarboxylase (HDC), which utilizes pyridoxal-5'-phosphate as a cofactor nih.govmdpi.comnih.govnih.gov. While this enzymatic process primarily yields histamine, chemical modifications of histidine or its derivatives can be employed to synthesize this compound.
The general mechanism involves the formation of a Schiff base between L-histidine and pyridoxal (B1214274) phosphate (B84403), followed by decarboxylation to produce histamine mdpi.comnih.gov. This biosynthetic pathway is the primary source of histamine in mammals and is involved in various physiological processes nih.govresearchgate.net. The synthesis of α-methylhistamine can be achieved through chemical methods that mimic this biological transformation or by starting from histidine and introducing the α-methyl group prior to or after the decarboxylation step.
Synthesis of Deuterated Analogs of this compound
The synthesis of deuterated analogs of bioactive molecules is a valuable tool in mechanistic studies and for altering pharmacokinetic properties. For this compound, deuterium (B1214612) can be incorporated at various positions on the imidazole ring or the ethylamine side chain.
A general and environmentally benign method for the deuteration of amino acids, including histidine, involves a chemo/regioselective H-D exchange using a Pd/C-Al-D₂O catalytic system. In this method, D₂ gas is generated in situ from the reaction of aluminum with D₂O, and the palladium catalyst facilitates the H-D exchange. For histidine, this method has been shown to exclusively deuterate the aromatic imidazole ring nih.govmdpi.com. The resulting deuterated histidine can then be decarboxylated to produce the corresponding deuterated histamine analog.
Enzymatic methods can also be employed for the synthesis of isotopically labeled histamine derivatives. For example, N-methylhistamine labeled with deuterium at the α-carbon of the side chain has been synthesized enzymatically researchgate.net. These approaches offer high selectivity for the position of isotopic labeling.
| Deuteration Method | Deuterium Source | Catalyst/Enzyme | Selectivity |
| H-D Exchange | D₂O | Pd/C-Al | Aromatic imidazole ring of histidine nih.govmdpi.com |
| Enzymatic Synthesis | Labeled Precursors | Specific Enzymes | High positional selectivity (e.g., α-carbon) researchgate.net |
Derivatization Strategies of this compound
The primary amine of the ethylamine side chain in this compound is a key site for derivatization to modulate its biological activity. Various modifications can be introduced to alter the compound's affinity and selectivity for different histamine receptors.
Derivatization can involve the modification of the primary amine with aliphatic or aralkyl groups. These side chains can be of variable length, branched or unbranched, and may contain functional groups such as oxo-carbonyls (ketones), non-oxo-carbonyls (amides), or other heteroatoms. Furthermore, these modified histamine agonists can be linked to carrier molecules like amino acids or polypeptides.
The synthesis of side-chain modified analogs of histaprodifen, a histamine H₁-receptor agonist, demonstrates the utility of these derivatization strategies. Stereoselective synthesis of analogs with polar side chains has been achieved using asymmetric aminohydroxylation on an imidazolyl derivative. These modifications can lead to compounds with altered pharmacological profiles, including partial agonism or antagonism at histamine receptors. The introduction of substituents on the imidazole ring can also influence the electronic properties and protonation state of the molecule, thereby affecting its interaction with receptors.
Functional Group Interconversions on the Ethanamine Side Chain
The primary amine of the ethanamine side chain is a key site for chemical modification. As a nucleophile, it can react with various electrophiles to form new carbon-nitrogen bonds, leading to a wide array of functionalized derivatives.
Common interconversions include:
N-Alkylation: The introduction of alkyl groups onto the amine nitrogen. This can be achieved through reactions with alkyl halides.
N-Acylation: The formation of amides through reaction with acylating agents such as acid chlorides or anhydrides. This is a fundamental transformation for creating peptide-like structures or modifying the compound's properties.
Reductive Amination: The reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
These transformations are fundamental in organic synthesis for building molecular complexity from simpler amine precursors. The conversion of the amine to other functional groups, such as through diazotization followed by substitution, is also theoretically possible, though less commonly documented for this specific molecule.
Modifications of the Imidazole Nitrogen Atoms
The imidazole ring of this compound contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (N-1) and the other a pyridine-type nitrogen (N-3). The N-1 nitrogen, bearing a hydrogen atom, is readily deprotonated and can be substituted, making it a common site for modifications like alkylation.
The Mannich reaction, for example, is a classic method for introducing aminomethyl groups onto the imidazole nitrogen. This reaction involves an amine, formaldehyde (B43269), and a compound with an active hydrogen, which in this case is the N-H of the imidazole ring. Various Mannich bases of imidazole derivatives have been synthesized using this approach, highlighting its utility in modifying the core structure. scialert.net
Furthermore, the nucleophilicity of the imidazole nitrogen can be exploited in multicomponent reactions. In certain syntheses, the imidazole nitrogen atom can act as an intramolecular nucleophile, attacking an intermediate to form fused heterocyclic systems. For instance, a one-pot reaction involving 1H-(imidazol-5-yl)-N-substituted methanamines, aldehydes, and isocyanides results in the formation of imidazopyrazine derivatives. mdpi.com In this process, the imidazole nitrogen intercepts a nascent nitrilium ion, driving the reaction toward the formation of the fused ring system. mdpi.com
Table 1: Examples of N-1 Substituted Imidazole Derivatives
| Starting Material Analogue | Reagents | Product Type |
|---|---|---|
| 2,4,5-triphenylimidazole | Formaldehyde, Secondary Amine (e.g., Morpholine) | Mannich Base scialert.net |
| 1H-(imidazol-5-yl)-N-substituted methanamine | Aldehyde, Isocyanide | Imidazopyrazine mdpi.com |
Formation of Amides and Other Conjugates
The primary amine on the ethanamine side chain readily undergoes acylation to form amides. This reaction is a cornerstone of medicinal chemistry and materials science, allowing for the conjugation of this compound to other molecules, such as carboxylic acids, to create larger, more complex structures with potentially new biological activities or material properties.
The synthesis of amides is typically achieved by reacting the amine with a carboxylic acid derivative, such as an acid chloride, or by using a coupling agent to facilitate the reaction with a carboxylic acid directly. This transformation is fundamental in the synthesis of N-heterocycles and has been employed in the preparation of various biologically active compounds. dntb.gov.ua For example, novel 2-aryl-1-hydroxyimidazole derivatives containing carboxamide moieties have been synthesized and evaluated for their biological activities. nih.gov
Table 2: General Scheme for Amide Formation
| Reactant 1 | Reactant 2 | Reaction Conditions | Product |
|---|---|---|---|
| This compound | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC) | N-(1-(1H-imidazol-5-yl)ethyl)amide |
Incorporation into Complex Molecular Architectures
This compound and its isomers serve as valuable building blocks for the synthesis of more complex molecular structures, particularly in the development of therapeutic agents. The imidazole-ethanamine scaffold can be incorporated into larger molecules to interact with biological targets.
A notable example involves the use of the isomeric 2-(1H-imidazol-4-yl)ethanamine (histamine) side chain in the design of inhibitors for the insulin-like growth factor 1 receptor (IGF-1R), a target in cancer therapy. nih.gov In a series of potent inhibitors, this side chain was appended to a core structure, demonstrating how this motif can be crucial for achieving high potency and favorable pharmacological properties. nih.gov Analogs incorporating this side chain showed improved potency and, in some cases, enhanced in vivo activity in tumor models. nih.gov This highlights the strategic importance of the imidazole-ethanamine fragment in constructing complex and biologically active molecules.
Another example is the synthesis of substituted imidazopyrazines through a one-pot, three-component reaction where an imidazol-5-yl-methanamine derivative is a key reactant. mdpi.com This methodology demonstrates the incorporation of the imidazole core into a fused bicyclic heteroaromatic system, expanding the chemical space accessible from this precursor. mdpi.com
Reaction Mechanisms and Pathways in the Synthesis of this compound Derivatives
The synthesis of derivatives from this compound involves well-established reaction mechanisms common in organic chemistry.
Amide Formation: The formation of amides from the primary amine proceeds via a nucleophilic acyl substitution mechanism. When an acid chloride is used, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and forming the stable amide bond after deprotonation of the nitrogen. When a carboxylic acid is used with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), the DCC first activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this activated intermediate, leading to the amide and a dicyclohexylurea byproduct.
N-Alkylation of the Imidazole Ring: The alkylation of the imidazole N-1 position typically follows an SN2 (bimolecular nucleophilic substitution) pathway. A base is first used to deprotonate the N-H proton, creating a more nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new nitrogen-carbon bond.
Mannich Reaction: The mechanism of the Mannich reaction on the imidazole nitrogen involves the initial formation of an electrophilic Eschenmoser-like salt (an iminium ion) from formaldehyde and a secondary amine. The nucleophilic imidazole nitrogen then attacks this iminium ion, followed by deprotonation to yield the N-substituted Mannich base. scialert.net
Multicomponent Reaction for Imidazopyrazines: The one-pot synthesis of imidazopyrazines involves a more complex pathway. mdpi.com It is proposed to begin with the formation of a nitrilium ion from the reaction between an aldehyde and an isocyanide. The nucleophilic nitrogen of the imidazole ring then attacks this highly reactive nitrilium ion. This step is crucial and directs the reaction towards the formation of the fused ring system, preventing other potential side reactions. mdpi.com A series of subsequent intramolecular cyclization and rearrangement steps then leads to the final aromatic imidazopyrazine product.
Advanced Spectroscopic and Structural Characterization Techniques for 1 1h Imidazol 5 Yl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1-(1H-imidazol-5-yl)ethanamine, ¹H and ¹³C NMR would provide unambiguous evidence of its structure, while advanced techniques could further confirm connectivities and spatial relationships. Due to the tautomerism inherent in N-unsubstituted imidazole (B134444) rings, the spectra can sometimes be complicated by the presence of two rapidly interconverting forms (4-substituted and 5-substituted). ajchem-a.com However, in solution, this rapid exchange often leads to an averaged spectrum. ajchem-a.com
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
Expected ¹H NMR Data: The predicted signals for the protons are as follows:
Imidazole Ring Protons (H-2 and H-4): Two signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C-2 position would appear as a singlet, while the proton at the C-4 position would also likely be a singlet or a very finely split doublet due to long-range coupling. neu.edu.tr
Methine Proton (-CH-NH₂): A quartet in the aliphatic region, split by the adjacent methyl protons and potentially further coupled to the amine protons. Its chemical shift would be influenced by the adjacent amino group and the imidazole ring.
Amine Protons (-NH₂): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. The signal can exchange with deuterium (B1214612) in D₂O, leading to its disappearance.
Methyl Protons (-CH₃): A doublet in the upfield aliphatic region, split by the adjacent methine proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| -CH(NH₂)CH₃ | ~3.5 - 4.5 | Quartet (q) | Coupled to the three methyl protons. |
| -CH(NH₂)CH₃ | ~1.3 - 1.6 | Doublet (d) | Coupled to the single methine proton. |
| Imidazole CH (C-2) | ~7.5 - 8.0 | Singlet (s) | Typically the most downfield imidazole proton. |
| Imidazole CH (C-4) | ~7.0 - 7.5 | Singlet (s) | Position can be influenced by tautomerism. |
| -NH₂ | Variable (e.g., 1.5 - 3.0) | Broad Singlet (br s) | Shift is solvent-dependent; exchanges with D₂O. |
| Imidazole NH | Variable (e.g., 10.0 - 13.0) | Broad Singlet (br s) | Often very broad and may not be observed. |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A proton-decoupled spectrum for this compound would be expected to show five distinct signals, corresponding to the five carbon atoms in the structure.
Expected ¹³C NMR Data: The chemical shifts for the carbon atoms are predicted based on known values for imidazole and substituted alkanes.
Imidazole Ring Carbons (C-2, C-4, C-5): Three signals in the downfield region (typically δ 115-140 ppm). The C-2 carbon generally appears at the most downfield position among the ring carbons. ajchem-a.com The C-5 carbon, being substituted, would have its chemical shift influenced by the ethylamine (B1201723) group.
Methine Carbon (-CH-NH₂): A signal in the aliphatic region (typically δ 40-60 ppm).
Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (typically δ 15-25 ppm).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Imidazole) | ~135 - 140 |
| C-4 (Imidazole) | ~115 - 125 |
| C-5 (Imidazole) | ~130 - 138 |
| -CH(NH₂)CH₃ | ~45 - 55 |
| -CH(NH₂)CH₃ | ~20 - 25 |
To confirm the structural assignment, two-dimensional (2D) NMR techniques would be invaluable.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the methine (-CH) proton and the methyl (-CH₃) protons of the ethylamine side chain.
HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignment of each C-H pair.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. For example, it could show a correlation from the methine proton to the C-4 and C-5 carbons of the imidazole ring, confirming the point of attachment.
Deuterium NMR: Could be used in isotopic labeling studies to investigate the tautomerism of the imidazole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₅H₉N₃, giving it a monoisotopic mass of approximately 111.08 Da.
Expected Mass Spectrum Data:
Molecular Ion (M⁺•): A peak corresponding to the molecular weight (m/z = 111) should be observable. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule.
Major Fragmentation Pathways: The primary fragmentation pathway for aliphatic amines is typically α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).
α-Cleavage: Loss of the methyl radical (•CH₃) from the molecular ion would result in a significant fragment ion at m/z 96. This is often not the most favorable pathway. The most common α-cleavage involves the loss of the largest alkyl group from the carbon bearing the nitrogen. In this case, cleavage of the bond between the methine carbon and the imidazole ring would lead to a fragment ion [CH(NH₂)]CH₃⁺ at m/z 44. The major fragment, however, is often from the cleavage that keeps the charge on the more stable imidazole-containing fragment. Cleavage of the Cα-Cβ bond (in this case, the bond between the methine carbon and the methyl group is not possible) is a key fragmentation for primary amines. The most characteristic fragmentation would be the cleavage of the bond between the ethylamine side chain and the imidazole ring. However, the most prominent peak in the mass spectrum of the closely related histamine (B1213489) (which has a CH₂-CH₂-NH₂ chain) is at m/z 82, resulting from the loss of the •CH₂NH₂ radical. For this compound, the analogous cleavage would involve the loss of the •CH(NH₂)CH₃ radical, leading to an imidazolyl-methyl cation fragment at m/z 81. Another significant fragmentation for primary amines is the formation of an iminium ion. The cleavage of the bond between the imidazole ring and the side chain would be expected to produce a base peak at m/z 30 ([CH₂NH₂]⁺) for a terminal amine, but for this secondary carbon amine, the corresponding peak would be [CHNH₂CH₃]⁺ at m/z 44.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 111 | [C₅H₉N₃]⁺• | Molecular Ion (M⁺•) |
| 81 | [C₄H₅N₂]⁺ | Loss of •CH(NH₂)CH₃ radical |
| 44 | [C₂H₆N]⁺ | α-cleavage, formation of [CH(NH₂)CH₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected IR Absorption Bands: The IR spectrum of this compound would exhibit characteristic absorption bands for its amine and imidazole functionalities. neu.edu.tr
N-H Stretching: The primary amine (-NH₂) will show two medium-to-weak bands in the 3300-3500 cm⁻¹ region. The N-H bond of the imidazole ring will show a broad absorption band in the 2500-3300 cm⁻¹ region due to extensive hydrogen bonding.
C-H Stretching: Aromatic C-H stretching from the imidazole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylamine side chain will appear just below 3000 cm⁻¹.
N-H Bending: The primary amine shows a medium-to-strong absorption in the 1590-1650 cm⁻¹ region.
C=N and C=C Stretching: The imidazole ring stretching vibrations will result in several bands in the 1450-1600 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |
| N-H Stretch | Imidazole Ring | 2500 - 3300 (broad) |
| C-H Stretch | Imidazole Ring (Aromatic) | 3010 - 3150 |
| C-H Stretch | Ethylamine Chain (Aliphatic) | 2850 - 2960 |
| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |
| C=N / C=C Stretch | Imidazole Ring | 1450 - 1600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise information on bond lengths, bond angles, and intermolecular interactions.
Currently, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases. However, if the compound were crystallized and analyzed, the technique would reveal:
Molecular Conformation: The precise three-dimensional arrangement of the atoms, including the torsion angle between the imidazole ring and the ethylamine side chain.
Crystal Packing: How the individual molecules arrange themselves in the crystal lattice.
Intermolecular Interactions: A detailed map of the hydrogen bonding network. It is expected that strong hydrogen bonds would exist between the amine group of one molecule and the nitrogen atoms of the imidazole ring of a neighboring molecule, as well as between the imidazole N-H and other acceptor atoms. Such interactions are observed in the crystal structure of the related compound, histamine.
The crystal data for a related isomer, 2-(1H-imidazol-4-yl)ethanaminium chloride (histamine hydrochloride), show a monoclinic crystal system, which provides a reference for the type of structural information that could be obtained. A similar analysis for this compound would be essential for a complete understanding of its solid-state chemistry.
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-Vis region. For this compound, the imidazole ring constitutes the primary chromophore.
The electronic spectrum of a molecule is influenced by the types of electrons present. In this compound, these include sigma (σ) electrons in single bonds, pi (π) electrons within the aromatic imidazole ring, and non-bonding (n) electrons on the nitrogen atoms. The absorption of UV radiation by this molecule primarily involves the excitation of these n or π electrons to higher energy antibonding (π*) orbitals. shu.ac.uk
The key electronic transitions expected for this compound are π → π* and n → π*. youtube.com
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the imidazole ring are characterized by these high-energy transitions, which typically result in strong absorption bands. youtube.com For the parent compound, 1H-imidazole, a strong absorption is observed at approximately 207 nm. nist.gov
n → π Transitions:* These transitions occur when a non-bonding electron from a heteroatom (in this case, the nitrogen atoms of the imidazole ring) is promoted to a π* antibonding orbital. youtube.com These transitions are generally of lower energy and intensity compared to π → π* transitions. shu.ac.uk
The ethylamine substituent at the 5-position of the imidazole ring is not expected to significantly alter the primary absorption characteristics of the imidazole chromophore, as it is not a strongly chromophoric group itself and does not extend the conjugated π-system. Therefore, the UV-Vis spectrum of this compound is predicted to be very similar to that of the parent imidazole.
Interactive Data Table: UV-Vis Absorption Data for 1H-Imidazole
| Wavelength (nm) | Log ε |
| 200 | 3.6 |
| 205 | 3.7 |
| 207 | 3.72 |
| 210 | 3.7 |
| 215 | 3.6 |
| 220 | 3.4 |
| 225 | 3.1 |
| 230 | 2.7 |
| 235 | 2.1 |
Data sourced from the NIST Chemistry WebBook for 1H-imidazole. nist.gov
Detailed Research Findings
Research on imidazole and its derivatives consistently points to the π → π* transition of the imidazole ring as the dominant feature in their UV-Vis spectra. researchgate.net The high molar absorptivity (ε) associated with this transition, as indicated by the log ε values for 1H-imidazole, signifies that it is a highly probable or "allowed" transition. youtube.comnist.gov The n → π* transitions of the nitrogen lone pairs are also present but are often observed as weaker shoulders or are obscured by the much stronger π → π* band.
The solvent environment can influence the position and intensity of absorption bands. shu.ac.uk For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. This is due to the stabilization of the non-bonding orbitals through interactions like hydrogen bonding with polar solvents. Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. shu.ac.uk
While a spectrophotometric method for the determination of histamine (an alternative name for this compound) has been developed, it relies on the formation of a colored complex with copper(II) and alizarin red S, which absorbs at 505.5 nm. uctm.edu This method is useful for quantification but does not provide information about the intrinsic electronic transitions of the this compound molecule itself.
Computational and Theoretical Studies of 1 1h Imidazol 5 Yl Ethanamine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are employed to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. For molecules like 1-(1H-imidazol-5-yl)ethanamine, DFT is used to determine optimized geometries, electronic properties, and predict spectroscopic signatures. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve reliable results irjweb.comijstr.org.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. This stable, low-energy structure is crucial for understanding the molecule's inherent properties and reactivity. For this compound, this process involves calculating bond lengths, bond angles, and dihedral (torsional) angles that define its three-dimensional shape mdpi.com.
Conformational analysis further explores the molecule's flexibility by examining the energy changes associated with rotation around single bonds. The ethylamine (B1201723) side chain of this compound can adopt various conformations, and DFT calculations can identify the most stable rotamers and the energy barriers between them iu.edu.saresearchgate.net. This analysis is critical for understanding how the molecule might adapt its shape to fit into a receptor's active site.
Table 1: Representative Optimized Geometrical Parameters for Imidazole (B134444) Derivatives This table presents typical bond length and angle values for imidazole-containing structures, as determined by DFT calculations in related studies. These values provide a reference for the expected geometry of this compound.
| Parameter | Bond/Angle | Typical Value (DFT) |
| Bond Length (Å) | C-N (imidazole ring) | 1.32 - 1.39 |
| C=C (imidazole ring) | 1.36 - 1.38 | |
| C-C (side chain) | 1.52 - 1.54 | |
| C-N (side chain) | 1.46 - 1.48 | |
| Bond Angle (°) | C-N-C (imidazole ring) | 107 - 110 |
| N-C-C (imidazole ring) | 105 - 109 | |
| C-C-N (side chain) | 110 - 112 |
Note: Data are illustrative, based on findings for various imidazole derivatives computed with DFT methods. ijstr.orgmdpi.com
The electronic properties of a molecule are key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor irjweb.comresearchgate.net.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized irjweb.comphyschemres.org. These calculations provide insights into the regions of a molecule susceptible to electrophilic or nucleophilic attack. For instance, in a study on an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating a high degree of stability irjweb.com.
Table 2: Frontier Molecular Orbital Energies and Related Parameters for an Imidazole Derivative
| Parameter | Symbol | Value (eV) | Reference |
| HOMO Energy | EHOMO | -6.2967 | irjweb.com |
| LUMO Energy | ELUMO | -1.8096 | irjweb.com |
| Energy Gap | ΔE | 4.4871 | irjweb.com |
| Chemical Hardness | η | 2.2449 | irjweb.com |
| Electronegativity | χ | 4.05315 | irjweb.com |
Note: The values presented are for a representative imidazole derivative (1A) calculated at the B3LYP/6-311G level of theory, illustrating the type of data obtained from such analyses. irjweb.com
DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts d-nb.inforesearchgate.net. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Recent advancements in machine learning and DFT have improved the accuracy of these predictions to within 0.2 ppm for 1H and 1.5 ppm for 13C of experimental values nih.govrsc.org.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of electronic transitions from the ground state to various excited states physchemres.orgdntb.gov.ua. This helps in understanding the molecule's photophysical properties.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system researchgate.net.
For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its conformational behavior in solution. Over the course of the simulation (often nanoseconds to microseconds), the molecule's flexibility, preferred conformations, and interactions with solvent molecules can be analyzed ajchem-a.comnih.gov. This provides a more realistic understanding of its conformational landscape than static models, revealing how it might behave in a biological medium. Key metrics analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule ajchem-a.com.
Molecular Docking Studies of this compound and Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex researchgate.net. This method is extensively used in drug discovery to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with a biological target nih.gov.
In a typical docking study involving an analog of this compound, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the active site of the receptor, and a scoring function is used to estimate the binding energy (or docking score) for numerous possible poses rjptonline.org. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-cation interactions, between the ligand and specific amino acid residues in the active site jocpr.com. These studies are invaluable for understanding the structural basis of a molecule's biological activity and for guiding the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity scientific.net. QSAR models are built by calculating a set of molecular descriptors (numerical values that encode different aspects of a molecule's structure) and using statistical methods to correlate them with experimental activity data tandfonline.com.
The process involves several steps:
Data Set Selection: A series of structurally related compounds, such as analogs of this compound, with measured biological activity (e.g., IC50 values) is compiled.
Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields from CoMFA/CoMSIA analysis) tandfonline.comrjptonline.org.
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a regression model linking the descriptors to the activity nih.gov.
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure it is robust and not overfitted nih.gov.
A validated QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.
Theoretical Insights into Molecular Interactions and Reactivity
A key aspect of these theoretical investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commalayajournal.org The energy and spatial distribution of these orbitals are crucial in predicting how the molecule will engage in chemical reactions. The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic potential, while the LUMO, an electron acceptor, points to its electrophilic susceptibility. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap generally suggests a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. niscpr.res.in
For imidazole-containing compounds, the HOMO is often localized over the imidazole ring, which is rich in electrons, while the LUMO distribution can vary depending on the substituents. malayajournal.org In the case of this compound, the electron-donating amino group attached to the ethyl side chain is expected to influence the electron density and the energy of the HOMO.
Another critical tool in computational analysis is the Molecular Electrostatic Potential (MEP) map. This map provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.orgresearchgate.net In the MEP of an imidazole derivative, the nitrogen atoms of the imidazole ring typically exhibit negative potential (red and yellow regions), indicating their propensity to act as proton acceptors or to coordinate with electrophiles. Conversely, the hydrogen atoms, particularly those attached to nitrogen, show a positive potential (blue regions), marking them as potential sites for hydrogen bonding and interaction with nucleophiles. researchgate.net
The ethylamine substituent on the imidazole ring introduces additional features to the molecular interactions. The primary amine group is a key site for hydrogen bonding, capable of acting as both a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). These interactions are fundamental to how the molecule recognizes and binds to biological targets, such as protein active sites. Computational models can quantify the strength and geometry of these potential hydrogen bonds.
Theoretical studies on similar small molecules containing imidazole and amine functionalities have been used to predict their binding modes with various receptors. nih.govmdpi.com These computational docking studies help to understand the intermolecular forces at play, including hydrogen bonds, electrostatic interactions, and van der Waals forces, which stabilize the ligand-receptor complex.
The insights gained from these computational and theoretical approaches are invaluable for rationalizing the observed chemical properties of this compound and for predicting its behavior in different chemical and biological environments. They provide a molecular-level foundation for understanding its reactivity and potential as a building block in medicinal chemistry and materials science.
Data Tables
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Significance for this compound |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. It represents the ability to donate electrons. youtube.com | The imidazole ring and the amino group are expected to be major contributors to the HOMO, indicating these are likely sites for nucleophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. It represents the ability to accept electrons. youtube.com | The LUMO is likely distributed over the imidazole ring, suggesting its potential to accept electrons in reactions with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity. malayajournal.org | A calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its propensity for intramolecular charge transfer. niscpr.res.in |
Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps
| Color Region | Electrostatic Potential | Interpretation for this compound |
| Red | Most Negative | Indicates electron-rich areas, likely around the nitrogen atoms of the imidazole ring, suggesting these are sites for electrophilic attack or hydrogen bond acceptance. malayajournal.org |
| Blue | Most Positive | Indicates electron-poor areas, likely around the amine and imidazole N-H protons, suggesting these are sites for nucleophilic attack or hydrogen bond donation. researchgate.net |
| Green | Neutral | Represents areas with a relatively balanced electrostatic potential. |
Structure Activity Relationship Sar Investigations of 1 1h Imidazol 5 Yl Ethanamine Derivatives
Impact of Imidazole (B134444) Ring Substitution on Activity
The imidazole ring of 1-(1H-imidazol-5-yl)ethanamine is a critical component for its biological activity, and substitutions on this ring can significantly modulate receptor affinity and selectivity. The high therapeutic properties of imidazole-related drugs have spurred the synthesis of many novel compounds based on this nucleus. nih.gov The imidazole ring itself is a planar, five-membered system with nitrogen atoms at positions 1 and 3. longdom.orgresearchgate.net
Substitutions at various positions of the imidazole ring have been explored to understand their effect on the activity of this compound derivatives. For instance, the insertion of a methyl group at position 4 of the imidazole ring has been shown to influence the pKa of the neighboring nitrogen atom, which can be a key factor in receptor selectivity. nih.gov
Furthermore, the synthesis of N-substituted imidazole derivatives has been a strategy to develop compounds with antimicrobial activity. In one study, an imidazole nucleus was reacted with ethylchloroacetate to form an imidazole ester, which was then reacted with various amines to yield the final products. nih.gov This demonstrates the versatility of the imidazole ring in generating a diverse range of bioactive molecules.
Role of the Ethanamine Side Chain Modifications
Modifications to the ethanamine side chain of this compound have a profound impact on the pharmacological profile of the resulting derivatives. The side chain's length, flexibility, and the nature of the amine group are all critical determinants of receptor binding and functional activity.
In the context of insulin-like growth factor 1 receptor (IGF-1R) inhibitors, a series of compounds were developed where the original side chain of a known inhibitor was replaced with 2-(1H-imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chains. nih.gov Several of these analogs demonstrated improved potency and oral exposure, with some showing in vivo activity comparable to the parent compound. nih.gov This suggests that the imidazole-containing side chain can be a beneficial modification for this class of inhibitors.
The basicity of the amine group in the side chain is often crucial for interaction with acidic residues in the receptor binding pocket. Modifications that alter this basicity, such as N-alkylation or N-acylation, can significantly affect the compound's affinity and efficacy.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net This involves substituting a functional group or a whole scaffold with another that has similar physical and chemical properties. researchgate.netnih.gov In the case of this compound, both the imidazole ring and the ethanamine side chain have been subjects of bioisosteric replacement.
The imidazole moiety is often considered a potential liability in drug candidates due to its potential for metabolic instability and drug-drug interactions. Consequently, there is significant interest in developing non-imidazole ligands for histamine (B1213489) receptors. d-nb.infonih.gov For example, pyrazole has been investigated as a bioisostere for the imidazole ring in the design of IGF-1R inhibitors. nih.gov
Scaffold hopping is another approach that has been employed to discover novel histamine H3 receptor ligands. This involves replacing the central core of a molecule while retaining the key pharmacophoric features. This strategy has led to the identification of new chemical scaffolds for H3R antagonists that can be further optimized.
The following table summarizes some bioisosteric replacements for the imidazole ring and their observed effects:
| Original Scaffold | Bioisosteric Replacement | Target Receptor/Enzyme | Observed Effect on Activity |
| Imidazole | Pyrazole | IGF-1R | Maintained or improved potency nih.gov |
| Imidazole | Diaminopyrimidine | Histamine H3 Receptor | High-affinity agonism d-nb.info |
| Imidazole | Pyrrolidinone | Histamine H3 Receptor | Reported agonistic activity d-nb.info |
Conformational Requirements for Molecular Interactions
The three-dimensional arrangement of a molecule, or its conformation, is a critical factor for its interaction with a biological target. For this compound derivatives, the relative orientation of the imidazole ring and the ethanamine side chain plays a significant role in determining receptor affinity and selectivity.
The evaluation of SAR for histamine H3 ligands has been noted to be complex due to factors such as species differences and multiple receptor isoforms. eurekaselect.com However, it is generally accepted that the spatial arrangement of the key pharmacophoric elements—the imidazole ring and the basic amine—is crucial for effective binding.
The stereochemistry of the ethanamine side chain can also be a determinant of activity. For derivatives with a chiral center, one enantiomer often exhibits significantly higher affinity or efficacy than the other, highlighting the importance of a specific 3D conformation for optimal receptor interaction.
Analysis of Ligand-Receptor Interactions at the Molecular Level
Understanding the specific interactions between a ligand and its receptor at the molecular level is fundamental for rational drug design. For this compound derivatives, these interactions are primarily non-covalent and include hydrogen bonds, ionic interactions, and van der Waals forces.
Molecular docking and dynamics simulations are powerful tools used to predict the binding mode of ligands and to calculate their binding free energies. Such studies have suggested that for non-imidazole H3R inverse agonists, ionic interactions and hydrogen bonds with residues such as D114 and E206 are essential for binding. nih.gov
The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The protonation state of the imidazole ring and the side chain amine at physiological pH is also a key factor in determining the nature of the interactions with the receptor.
The following table details some of the key molecular interactions observed for imidazole-based ligands with their target receptors:
| Ligand Feature | Receptor Residue(s) | Type of Interaction | Receptor Target |
| Basic Amine | Aspartic Acid (D114) | Ionic Interaction/Hydrogen Bond | Histamine H3 Receptor nih.gov |
| Imidazole Moiety | Glutamic Acid (E206) | Ionic Interaction/Hydrogen Bond | Histamine H3 Receptor nih.gov |
Biochemical Pathways and Molecular Interactions Involving 1 1h Imidazol 5 Yl Ethanamine
Enzymatic Formation of 1-(1H-imidazol-5-yl)ethanamine from L-Histidine
The biosynthesis of this compound from L-histidine is a direct, single-step enzymatic reaction. This conversion is the primary and sole pathway for histamine (B1213489) production in mammals, highlighting its significance in regulating the availability of this potent signaling molecule.
The enzyme responsible for the synthesis of histamine is L-histidine decarboxylase (HDC) (EC 4.1.1.22). nih.gov HDC is the rate-limiting enzyme in histamine synthesis, and in mammals, it is the only known enzyme capable of generating histamine. nih.govnih.gov This exclusivity makes HDC a critical control point for all physiological functions mediated by histamine, including its roles in allergic inflammation, gastric acid secretion, and neurotransmission. nih.govnih.govfrontiersin.orgnih.gov
HDC is primarily expressed in specific cell types, most notably mast cells and basophils, where histamine is synthesized and stored in granules for rapid release. nih.govfrontiersin.orgnih.gov It is also found in gastric enterochromaffin-like (ECL) cells and histaminergic neurons within the tuberomammillary nucleus (TMN) of the hypothalamus. nih.govphysiology.org The expression and activity of the HDC enzyme can be induced at inflammatory sites, leading to sustained histamine production that contributes to chronic inflammatory responses. frontiersin.org
In eukaryotes and gram-negative bacteria, HDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.govelsevierpure.com PLP, a derivative of vitamin B6, serves as an essential cofactor for the catalytic activity of a wide range of amino acid decarboxylases. nih.gov
The decarboxylation of L-histidine by PLP-dependent HDC proceeds through a well-characterized series of chemical transformations centered at the enzyme's active site. The mechanism is analogous to that of other PLP-dependent amino acid decarboxylases.
The key steps in the reaction mechanism are:
Schiff Base Formation: The process begins with the formation of a covalent bond between the substrate, L-histidine, and the cofactor, PLP. The amino group of L-histidine attacks the aldehyde group of PLP (which is itself held in the active site as a Schiff base with a lysine (B10760008) residue, known as the internal aldimine). This transimination reaction results in the formation of a new Schiff base, linking L-histidine to PLP, known as the external aldimine. nih.govnih.gov
Decarboxylation: The pyridine (B92270) ring of the PLP cofactor acts as an "electron sink," withdrawing electrons from the substrate. nih.gov This electronic arrangement facilitates the cleavage of the carboxyl group from the α-carbon of the histidine moiety. The carboxyl group is released as carbon dioxide (CO₂), leaving behind a carbanionic intermediate stabilized by resonance within the PLP-substrate complex. nih.govfrontiersin.org
Protonation: The carbanionic intermediate is then rapidly protonated. This step is stereospecific and results in the formation of a quinonoid intermediate. nih.gov
Hydrolysis and Product Release: Finally, the Schiff base is hydrolyzed. The lysine residue in the HDC active site is regenerated, reforming the internal aldimine with PLP, and the newly synthesized product, this compound (histamine), is released from the enzyme. nih.gov
This catalytic cycle allows a single HDC enzyme molecule to process numerous L-histidine molecules, efficiently producing histamine where and when it is needed.
Molecular Mechanisms of Action with Biological Targets
Once synthesized, this compound exerts its diverse biological effects by binding to and activating specific cellular receptors and modulating the activity of other proteins.
The primary targets of histamine are a family of four distinct G protein-coupled receptors (GPCRs), designated H1, H2, H3, and H4. nih.govfrontiersin.orgpsychiatrist.commdpi.com These receptors are expressed in various tissues throughout the body and couple to different intracellular signaling pathways, which accounts for the wide array of physiological responses elicited by histamine. mdpi.comyoutube.com
Histamine H1 Receptor (H1R): Primarily coupled to Gαq/11 proteins. frontiersin.org Activation of H1R stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), mediating responses such as smooth muscle contraction, increased vascular permeability, and the classic symptoms of allergic reactions. frontiersin.orgmdpi.com
Histamine H2 Receptor (H2R): Coupled to Gαs proteins. frontiersin.org H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). frontiersin.orgmdpi.com This pathway is famously responsible for stimulating gastric acid secretion by parietal cells in the stomach. youtube.comyoutube.com
Histamine H3 Receptor (H3R): Coupled to Gαi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP levels. physiology.orgmdpi.com H3Rs function primarily as presynaptic autoreceptors on histaminergic neurons, providing negative feedback to inhibit histamine synthesis and release. They also act as heteroreceptors on other neurons to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. nih.govphysiology.org
Histamine H4 Receptor (H4R): Like H3R, the H4R couples to Gαi/o proteins to inhibit adenylyl cyclase. frontiersin.org This receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells. Its activation is crucial in modulating immune responses and inflammation, including chemotaxis of immune cells. nih.govfrontiersin.org
| Receptor | G Protein Coupling | Primary Signaling Pathway | Key Physiological Roles |
|---|---|---|---|
| H1 Receptor | Gαq/11 | ↑ Phospholipase C (PLC) → ↑ IP₃ & DAG → ↑ Intracellular Ca²⁺ | Allergic reactions, smooth muscle contraction, vasodilation nih.govfrontiersin.org |
| H2 Receptor | Gαs | ↑ Adenylyl Cyclase (AC) → ↑ cAMP | Gastric acid secretion, smooth muscle relaxation nih.govfrontiersin.orgyoutube.com |
| H3 Receptor | Gαi/o | ↓ Adenylyl Cyclase (AC) → ↓ cAMP | Feedback inhibition of histamine release, neurotransmitter modulation nih.govnih.govphysiology.org |
| H4 Receptor | Gαi/o | ↓ Adenylyl Cyclase (AC) → ↓ cAMP | Immune cell chemotaxis, cytokine production, inflammation nih.govfrontiersin.org |
In addition to its action on GPCRs, this compound can directly modulate the function of several ligand-gated ion channels (LGICs), a class of receptors that mediate rapid synaptic transmission. researchgate.net This modulation occurs independently of the canonical H1-H4 receptors.
GABA-A Receptors (GABAARs): Histamine acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. frontiersin.orgnih.gov It can potentiate the current induced by GABA, with a preference for certain subunit compositions, such as those containing α4 subunits. nih.gov This enhancement of GABAergic inhibition may contribute to the complex role of histamine in regulating neuronal excitability and sleep-wake cycles. frontiersin.orgnih.gov
Glycine (B1666218) Receptors (GlyRs): In contrast to its effect on GABAARs, histamine acts as an inverse agonist at strychnine-sensitive glycine receptors, another major class of inhibitory LGICs. nih.gov It competitively antagonizes glycine binding and can inhibit currents through these channels. nih.gov This action suggests histamine can decrease glycinergic inhibitory neurotransmission.
Nicotinic Acetylcholine Receptors (nAChRs): Studies have shown that histamine can act as a non-competitive antagonist at the nAChR at the frog neuromuscular junction. nih.gov It reversibly depresses the current induced by acetylcholine, suggesting it can modulate cholinergic transmission by interacting directly with the receptor-channel complex. nih.gov
Acid-Sensing Ion Channels (ASICs): Histamine has been found to potentiate homomeric ASIC1a channels. nih.gov ASICs are proton-gated cation channels involved in pain perception and neuronal signaling. Histamine shifts the activation of these channels to less acidic conditions, thereby enhancing their response to protons. nih.gov
| Ion Channel | Type of Modulation | Observed Effect |
|---|---|---|
| GABA-A Receptor | Positive Allosteric Modulator | Potentiates GABA-induced chloride current nih.govfrontiersin.orgnih.gov |
| Glycine Receptor | Inverse Agonist / Competitive Antagonist | Inhibits glycine-induced chloride current nih.gov |
| Nicotinic Acetylcholine Receptor | Antagonist | Depresses acetylcholine-induced cation current nih.gov |
| Acid-Sensing Ion Channel (ASIC1a) | Potentiator | Enhances proton-gated cation current nih.gov |
The metabolic degradation of this compound is a critical aspect of its biological regulation. This process is primarily carried out by two enzymes: diamine oxidase (DAO) and histamine-N-methyltransferase (HNMT). nih.gov Enzyme inhibition studies have revealed that the activity of these enzymes, particularly DAO, can be compromised by other biogenic amines and certain drugs, which has implications for conditions like histamine intolerance.
DAO is the main enzyme responsible for clearing extracellular histamine, particularly ingested histamine from dietary sources. nih.govcreative-enzymes.comwikipedia.org Studies have shown that other biogenic amines, which are also substrates for DAO, can act as competitive inhibitors of histamine degradation. nih.gov Research using in vitro enzymatic assays demonstrated that putrescine and cadaverine (B124047) significantly delay the degradation of histamine by DAO. nih.gov When present in concentrations 20-fold higher than histamine, putrescine and cadaverine reduced histamine degradation by 70% and 80%, respectively. nih.gov Other amines like tyramine (B21549) and spermidine (B129725) also showed an inhibitory effect, though to a lesser extent. nih.gov This competitive inhibition can lead to an excess of histamine, potentially causing adverse reactions. nih.govseebeyondshop.com
Furthermore, various pharmaceutical compounds can inhibit DAO activity. It is estimated that a significant portion of the population takes drugs that can act as DAO inhibitors, including certain antibiotics, antidepressants, and non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This inhibition can reduce the body's capacity to degrade histamine, leading to its accumulation.
In Vitro Metabolic Transformations of this compound
The in vitro metabolism of this compound is an area of scientific investigation focused on understanding its enzymatic breakdown and transformation into various metabolites. While direct and extensive research specifically on the in vitro metabolic pathways of this compound is limited, insights can be drawn from the metabolism of structurally similar biogenic amines, particularly its isomer histamine. The primary enzymes involved in the catabolism of such compounds are monoamine oxidases (MAO) and diamine oxidases (DAO).
In vitro studies using purified enzymes or subcellular fractions (such as microsomes and mitochondria) from various tissues are crucial for elucidating the specific metabolic routes. These experiments help to identify the principal enzymes responsible for the degradation of this compound, the kinetics of these reactions, and the chemical structures of the resulting metabolites.
The potential metabolic transformations of this compound are hypothesized to occur via two main pathways, similar to other biogenic amines:
Oxidative deamination by monoamine oxidase (MAO): This reaction would convert the ethanamine side chain into an aldehyde, which is then further oxidized to a carboxylic acid.
Oxidative deamination by diamine oxidase (DAO): This enzyme could also catalyze the conversion of the primary amine to an aldehyde, leading to the corresponding carboxylic acid metabolite.
Further research is necessary to definitively characterize the specific enzymes and metabolic products involved in the in vitro transformation of this compound.
Table 1: Potential In Vitro Metabolic Pathways of this compound
| Enzyme Family | Specific Enzyme (Hypothetical) | Substrate | Primary Metabolite (Hypothetical) | Secondary Metabolite (Hypothetical) |
| Monoamine Oxidases | MAO-A / MAO-B | This compound | (1H-imidazol-5-yl)acetaldehyde | (1H-imidazol-5-yl)acetic acid |
| Diamine Oxidases | DAO | This compound | (1H-imidazol-5-yl)acetaldehyde | (1H-imidazol-5-yl)acetic acid |
Role in Biological Systems as a Biogenic Amine
While the specific physiological roles of this compound as a biogenic amine are not as extensively characterized as those of histamine, its chemical structure suggests potential involvement in various biological processes. Biogenic amines are endogenous compounds with physiological activity, often acting as neurotransmitters or local chemical messengers.
The presence of the imidazole (B134444) ring and the ethylamine (B1201723) side chain in this compound indicates that it could interact with receptors and enzymes that recognize other biogenic amines. Its potential roles in biological systems could include:
Neuromodulation: Like other biogenic amines, it may act as a neurotransmitter or neuromodulator in the central nervous system, influencing neuronal activity and communication.
Cardiovascular Regulation: Biogenic amines are known to affect heart rate, blood pressure, and vascular tone. This compound could potentially exert similar effects.
Immune Response: Given the structural similarity to histamine, a key mediator of inflammatory and immune responses, this compound might have immunomodulatory properties.
Detailed research, including receptor binding assays and physiological studies, is required to fully elucidate the specific functions of this compound as a biogenic amine in various biological systems.
Table 2: Potential Biological Roles and Mechanisms of this compound as a Biogenic Amine
| Biological System | Potential Role | Hypothetical Mechanism of Action |
| Central Nervous System | Neurotransmitter/Neuromodulator | Interaction with specific neuronal receptors (e.g., histamine or novel receptors) |
| Cardiovascular System | Regulation of blood pressure and heart rate | Binding to adrenergic or other cardiovascular receptors |
| Immune System | Modulation of immune cell activity | Interaction with immune cell receptors, potentially influencing cytokine release |
Analytical and Bioanalytical Methodologies for 1 1h Imidazol 5 Yl Ethanamine
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 1-(1H-imidazol-5-yl)ethanamine, providing the necessary separation from complex sample components. The choice between liquid chromatography, gas chromatography, or capillary electrophoresis depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and polar compounds like this compound. mdpi.com The separation is typically achieved using reversed-phase columns, such as C8 or C18, which separate compounds based on their hydrophobicity. nih.govnih.gov For polar analytes like this compound, the mobile phase often consists of an aqueous buffer mixed with an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.gov
A significant challenge in the HPLC analysis of this compound is its lack of a native chromophore, which makes detection by standard UV-Vis detectors difficult and insensitive. nih.gov To overcome this, two primary strategies are used: coupling the HPLC system with a mass spectrometer (LC-MS) for highly selective and sensitive detection, or employing a pre- or post-column derivatization step to attach a chromophoric or fluorophoric tag to the molecule. nih.govthermofisher.com Derivatization enhances detectability by UV-Vis or fluorescence detectors, significantly lowering the limits of detection. thermofisher.com
Table 1: Typical HPLC Parameters for Amine Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C8 or C18 | Separates based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403), formate) | Elutes the analyte from the column. |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV-Vis (with derivatization), Fluorescence (with derivatization), Mass Spectrometry (MS) | Quantifies the separated analyte. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Due to the low volatility and polar nature of this compound, direct GC analysis is not feasible. The compound is prone to adsorption onto the stationary phase, leading to poor peak shape and unreliable quantification. thermofisher.com Therefore, derivatization is an essential prerequisite for GC analysis. nih.govgdut.edu.cn This chemical modification step converts the polar amine group into a less polar, more volatile, and more thermally stable derivative. nih.gov Common derivatization approaches for amines in GC include acylation, alkylation, or silylation. nih.gov
Once derivatized, the compound can be separated on a capillary column and detected with high sensitivity using a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). researchgate.netnih.gov The GC-MS combination is particularly effective, providing both retention time and mass spectral data for confident identification and quantification. gdut.edu.cnscispace.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers an alternative to chromatographic methods for the separation of charged species like this compound. This technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. CE methods are known for their high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov
For the analysis of histamine (B1213489), a structurally related biogenic amine, CE has been successfully applied, suggesting its suitability for this compound. nih.gov The optimization of CE conditions is crucial and involves adjusting parameters such as the composition, concentration, and pH of the running buffer, as well as the separation voltage, to achieve the desired resolution and migration time. nih.gov For instance, using a sodium phosphate buffer at a low pH can ensure the amine is protonated and migrates predictably. nih.gov Detection is typically performed by UV, but sensitivity can be limited without derivatization or sample pre-concentration techniques like molecularly imprinted solid-phase extraction. nih.gov
Mass Spectrometry (MS) Detection in Analytical Workflows
Mass Spectrometry (MS) is an indispensable detection technique in modern analytical workflows for its high sensitivity and selectivity. When coupled with chromatographic separation (LC-MS or GC-MS), it provides definitive structural information, enabling unambiguous identification and precise quantification of analytes like this compound, even in highly complex matrices. mdpi.comscispace.com The mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules, which is a unique characteristic of the compound. nist.gov This specificity minimizes interference from other co-eluting matrix components, a common issue with less selective detectors. gdut.edu.cn
Isotope Dilution Mass Spectrometry Using Deuterated Analogs
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard quantitative technique that offers exceptional accuracy and precision. This method involves adding a known amount of a stable isotope-labeled version of the analyte, such as a deuterated analog of this compound, to the sample as an internal standard before sample preparation and analysis. lcms.cz
The deuterated analog is chemically identical to the target analyte and thus behaves similarly during extraction, derivatization, and chromatographic separation. lcms.cz However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the response of the native analyte to that of the isotope-labeled internal standard, any sample loss or variation during the analytical process can be accurately compensated for. This approach effectively corrects for matrix effects—the suppression or enhancement of the analyte signal caused by other components in the sample—which is a significant challenge in complex biological or environmental samples. lcms.cz The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy when analyzing compounds across different and complex matrices. lcms.cz
Derivatization Methods for Enhanced Detection and Separation
Chemical derivatization is a crucial strategy in the analysis of this compound to overcome its inherent analytical challenges. This process involves reacting the analyte with a specific reagent to modify its chemical structure, thereby improving its chromatographic behavior and detectability. nih.govthermofisher.com
For HPLC analysis, derivatization is used to introduce a chromophore or a fluorophore into the molecule. thermofisher.com This allows for highly sensitive detection using UV-Vis or fluorescence detectors. For GC analysis, derivatization is essential to increase the volatility and thermal stability of the compound while reducing its polarity. nih.gov
Pre-column derivatization, where the reaction occurs before the sample is injected into the chromatograph, is the most common approach. thermofisher.comsigmaaldrich.com A wide array of reagents is available for targeting the primary amine group of this compound. The choice of reagent depends on the analytical technique and the desired sensitivity.
Table 2: Common Derivatization Reagents for Amines
| Reagent | Acronym | Target Functional Group | Analytical Technique | Detection Method |
|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Primary Amines | HPLC | Fluorescence |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | HPLC, GC | Fluorescence, UV |
| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines, Phenols | HPLC | Fluorescence, UV |
| Benzoyl Chloride | - | Primary & Secondary Amines | HPLC | UV |
| Isobutyl Chloroformate | - | Amines | GC | FID, MS |
Pre-column and Post-column Derivatization Strategies
For the analysis of this compound by High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance its detectability, particularly for fluorescence or UV-Vis spectrophotometric detection, as the native compound may not possess a sufficiently strong chromophore or fluorophore. Both pre-column and post-column derivatization techniques are applicable.
Pre-column Derivatization:
In pre-column derivatization, the analyte is chemically modified before its injection into the HPLC system. This approach offers the advantage of providing more time for the reaction to complete and allowing for the removal of excess derivatizing reagent, which might interfere with the chromatographic separation. For a primary amine like this compound, several reagents are commonly employed:
o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. This is a widely used method for the analysis of amino acids and biogenic amines.
Fluorescamine: This reagent also reacts quickly with primary amines to yield fluorescent products. A key advantage is that the reagent itself is non-fluorescent, and any excess is hydrolyzed to non-fluorescent products, reducing background interference.
Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce fluorescent sulfonamide adducts. The reaction typically requires alkaline conditions and heating.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that forms stable and highly fluorescent derivatives with primary and secondary amines.
The choice of reagent depends on factors such as reaction kinetics, stability of the derivative, and the desired sensitivity.
Post-column Derivatization:
In post-column derivatization, the derivatizing reagent is introduced into the mobile phase after the chromatographic separation of the analyte and before it reaches the detector. This technique is advantageous when the derivatives are unstable or when the derivatization reaction is very fast. It eliminates the possibility of forming multiple derivative products from a single analyte, which can complicate pre-column derivatization.
For this compound, OPA is a suitable post-column derivatizing agent due to its rapid reaction with primary amines. The setup would involve an additional pump to deliver the OPA reagent and a reaction coil between the column and the detector to allow for mixing and reaction.
A summary of potential derivatization reagents is presented in the table below.
| Derivatization Strategy | Reagent | Functional Group Targeted | Detection Method |
| Pre-column | o-Phthalaldehyde (OPA) with a thiol | Primary amine | Fluorescence |
| Fluorescamine | Primary amine | Fluorescence | |
| Dansyl Chloride (DNS-Cl) | Primary and secondary amines | Fluorescence | |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence | |
| Post-column | o-Phthalaldehyde (OPA) | Primary amine | Fluorescence |
| Ninhydrin | Primary amines | UV-Vis (570 nm) |
Spectrophotometric and Spectrofluorometric Detection Methods
Following separation by techniques like HPLC, spectrophotometric and spectrofluorometric methods are the most common detection strategies for this compound, especially after derivatization.
Spectrophotometric Detection:
UV-Vis spectrophotometry measures the absorption of light by the analyte or its derivative at a specific wavelength. While the imidazole (B134444) ring of this compound has some UV absorbance, its molar absorptivity is generally low, leading to poor sensitivity for trace analysis. Derivatization with a chromophoric reagent can significantly enhance the UV-Vis response. For instance, derivatization with ninhydrin, which is a classic post-column reagent for amino acids, yields a colored product (Ruhemann's purple) that can be detected at approximately 570 nm.
Spectrofluorometric Detection:
Fluorescence detection offers significantly higher sensitivity and selectivity compared to spectrophotometry. In this method, the derivatized analyte is excited at a specific wavelength, and the emitted light at a longer wavelength is measured. As mentioned in the previous section, reagents like OPA, fluorescamine, DNS-Cl, and FMOC-Cl are specifically designed to form highly fluorescent products with primary amines. The excitation and emission wavelengths are characteristic of the specific fluorophore formed. For OPA derivatives of amines, excitation is typically around 340 nm, and emission is measured at about 450 nm.
The choice between spectrophotometric and spectrofluorometric detection will depend on the required sensitivity of the assay. For quantification of low concentrations of this compound, spectrofluorometry is the preferred method.
Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Limit of Detection, Limit of Quantification)
A crucial step in the development of any analytical method is its validation to ensure that it is suitable for its intended purpose. The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). While specific validation data for methods analyzing this compound are not available in the literature, this section outlines the essential parameters that would need to be assessed.
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the linearity.
Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at three levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Reproducibility: The precision between different laboratories.
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured value to the true value. Accuracy is typically expressed as the percentage recovery.
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio (commonly a ratio of 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A common approach to determine the LOQ is to use a signal-to-noise ratio of 10:1 or to calculate it from the standard deviation of the response and the slope of the calibration curve.
The following tables present illustrative examples of how validation data for an analytical method for this compound would be presented. It is important to note that the values in these tables are hypothetical and are not derived from actual experimental data for this specific compound.
Table 7.5.1: Illustrative Linearity Data
| Parameter | Illustrative Value |
|---|---|
| Linear Range | Data not available in the literature for this specific compound. |
| Regression Equation | Data not available in the literature for this specific compound. |
| Coefficient of Determination (r²) | Data not available in the literature for this specific compound. |
Table 7.5.2: Illustrative Precision and Accuracy Data
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| Low QC | Data not available in the literature for this specific compound. | Data not available in the literature for this specific compound. | Data not available in the literature for this specific compound. |
| Mid QC | Data not available in the literature for this specific compound. | Data not available in the literature for this specific compound. | Data not available in the literature for this specific compound. |
| High QC | Data not available in the literature for this specific compound. | Data not available in the literature for this specific compound. | Data not available in the literature for this specific compound. |
Table 7.5.3: Illustrative Detection and Quantification Limits
| Parameter | Illustrative Value |
|---|---|
| Limit of Detection (LOD) | Data not available in the literature for this specific compound. |
| Limit of Quantification (LOQ) | Data not available in the literature for this specific compound. |
Applications of 1 1h Imidazol 5 Yl Ethanamine As a Chemical Scaffold and Building Block
Synthesis of Complex Heterocyclic Systems Utilizing the Imidazole (B134444) Moiety
The dual functionality of 1-(1H-imidazol-5-yl)ethanamine makes it an excellent starting material for constructing more elaborate heterocyclic systems. The primary amine and the imidazole ring can act as reactive sites for intramolecular or intermolecular cyclization reactions, leading to the formation of fused ring systems.
For instance, the primary amine can be reacted with various electrophiles to introduce a side chain that subsequently undergoes a ring-closing reaction with one of the imidazole nitrogen atoms or the C4 carbon. This strategy is a common pathway to create fused bicyclic systems, such as imidazopyridines or imidazothiazoles. sigmaaldrich.com The synthesis of such fused heterocycles is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. sigmaaldrich.com
A plausible synthetic transformation could involve the reaction of the ethylamine (B1201723) moiety with a reagent containing a suitable leaving group and another functional group capable of cyclizing onto the imidazole ring. This approach allows for the creation of a diverse library of complex heterocyclic structures built upon the initial this compound scaffold. The development of metal-free methods for transforming simpler heterocycles, like the denitrogenative transformation of triazoles to form imidazoles, highlights the ongoing innovation in synthesizing functionalized imidazole cores. mdpi.com
Integration into Drug Discovery Frameworks as a Privileged Structure
The imidazole nucleus is widely regarded as a "privileged structure" in medicinal chemistry. mdpi.com This term refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity, making them a rich source for the development of new therapeutic agents. mdpi.com The imidazole ring is a key component of the essential amino acid histidine and the neurotransmitter histamine (B1213489), underscoring its biological significance. mdpi.comnih.gov
This compound, containing this privileged core, is therefore an attractive starting point for drug discovery programs. Its structure allows for modifications that can modulate its physicochemical properties and spatial arrangement to achieve desired interactions with biological targets.
Rational drug design involves the strategic development of new molecules based on the known structure of a biological target. The imidazole moiety of this compound is particularly well-suited for this approach. It can act as a hydrogen bond donor and acceptor, and its nitrogen atoms can coordinate with metal ions in metalloenzymes.
Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening. The structure of this compound is ideal for this purpose. The primary amine can be readily acylated, alkylated, or reductively aminated with a wide variety of aldehydes, ketones, and carboxylic acids. Simultaneously, the imidazole ring offers another site for diversification, typically through alkylation of one of the ring nitrogens.
This dual reactivity allows for the creation of a large, two-dimensional library of compounds from a single scaffold. By reacting this compound with 'n' different carboxylic acids and 'm' different alkylating agents, a library of n x m unique products can be generated. Such libraries are invaluable in screening for new drug leads, as they efficiently explore a vast chemical space to identify molecules with desirable biological activity.
Role in Material Science and Catalyst Development (Conceptual)
Conceptually, the functional groups of this compound offer potential applications in materials science and catalysis. The imidazole ring is a well-known precursor to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts and ligands for transition metals. mdpi.com By modifying this compound, it could be converted into a novel NHC ligand. The ethylamine side chain provides a handle for anchoring the resulting catalyst to a solid support, such as a polymer resin, which would facilitate catalyst recovery and reuse—a key principle of green chemistry.
Furthermore, the imidazole and amine groups can act as ligands, coordinating to metal ions. This property could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The specific stereochemistry and electronic properties imparted by the this compound ligand could lead to materials with unique and tailored functions. For example, the synthesis of mixed C/S ligands from imidazole derivatives for use in asymmetric catalysis demonstrates how functionalized imidazoles can serve as platforms for developing sophisticated catalytic systems. acs.org
Development of Analytical Reference Materials and Standards
In pharmaceutical manufacturing and quality control, the availability of pure, well-characterized reference standards is critical. This compound is a structural isomer of the biologically crucial molecule histamine (2-(1H-imidazol-4-yl)ethanamine). nih.govnih.govmolport.com During the synthesis of histamine or drugs containing a similar structure, this compound could potentially be formed as an impurity or a related substance.
To ensure the purity and safety of a pharmaceutical product, analytical methods such as high-performance liquid chromatography (HPLC) must be developed and validated to detect and quantify such potential impurities. A certified analytical reference standard of this compound is essential for this process. It is used to confirm the identity of peaks in a chromatogram (by retention time) and to accurately measure the concentration of the impurity. The commercial availability of this compound from various chemical suppliers supports its role as a key reference material for quality control in the pharmaceutical industry. sigmaaldrich.combldpharm.comsigmaaldrich.com
Future Directions and Emerging Research Avenues for 1 1h Imidazol 5 Yl Ethanamine
Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)
The synthesis of chiral amines like 1-(1H-imidazol-5-yl)ethanamine is poised for significant advancements through the adoption of state-of-the-art methodologies. Continuous flow chemistry, in particular, offers a paradigm shift from traditional batch processing. This technique is recognized for its superior heat transfer and management capabilities, which allow for safer and more controlled reaction conditions. researchgate.net The use of flow reactors is more versatile than batch methods, providing precise control over parameters such as mixing time and reagent contact area. researchgate.net
For the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs), flow chemistry has been successfully applied to asymmetric catalysis, including processes relevant to chiral amine synthesis. rsc.org Researchers have developed telescoped procedures for multi-step continuous flow enantioselective synthesis of complex molecules, utilizing heterogeneous catalysts in packed-bed columns. rsc.org Such systems can be operated continuously for extended periods, demonstrating scalability and high efficiency. rsc.org The application of these principles to the synthesis of this compound could lead to more efficient, scalable, and safer manufacturing processes. Furthermore, flow chemistry facilitates the integration of reaction steps with in-line purification, such as liquid-liquid microextraction, to remove impurities and high-boiling-point solvents, yielding high-purity products. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and improving process efficiency. rsc.org
Application of Machine Learning and AI in SAR and Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and offer immense potential for accelerating research into this compound. wjpls.orgmdpi.com These computational tools can analyze vast and complex datasets to identify hidden patterns, predict biological activities, and generate novel molecular structures with desired therapeutic profiles. wjpls.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling, enhanced by AI algorithms, is a powerful tool for understanding how the chemical structure of imidazole (B134444) derivatives relates to their biological activity. researchgate.netscielo.br For instance, machine learning algorithms like Random Forest have been used to build robust and predictive QSAR models for series of imidazole derivatives, identifying structural characteristics that enhance potency against targets like melanoma cells. researchgate.netscielo.br These models not only provide mechanistic insights but also enable the rational design of new, more active analogues. scielo.br
Table 1: Applications of AI/ML in Imidazole Derivative Research
| AI/ML Technique | Application | Study Focus | Outcome | Reference |
|---|---|---|---|---|
| Random Forest, Bio-inspired Algorithms | QSAR Modeling | Design of anti-melanoma imidazole derivatives | Construction of a predictive QSAR model and design of new analogues with favorable predicted IC50 values. | researchgate.netscielo.br |
| Machine Learning (Flare) | 3D-QSAR and Activity Atlas Modeling | Discovery of imidazole derivatives as breast cancer inhibitors | Development of a PLS regression model (r² = 0.81) and identification of a potent new inhibitor. | nih.gov |
| Deep Learning, Graph Neural Networks | Prediction of Compound-Protein Interactions | General drug discovery | Improved prediction of molecular properties and optimization of drug design. | mdpi.comnih.gov |
| Support Vector Machine (SVM) | Prediction of Ligand-Protein Interactions | Discovery of new compounds based on protein sequences | A model trained on 15,000 protein-ligand interactions led to the discovery of nine new compounds. | nih.gov |
Biophysical Studies of Ligand-Target Interactions
A deep understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Advanced biophysical techniques are central to elucidating these interactions. Molecular docking is a widely used computational method to predict the binding orientation of small molecules within the active site of a protein target. Such studies provide valuable information about drug-receptor interactions, helping to identify key amino acid residues responsible for binding. rsc.org
For imidazole derivatives, molecular docking has been employed to study interactions with various targets, including enzymes and receptors. nih.gov For example, docking studies on imidazole-triazole hybrids against the glycogen synthase kinase-3β (GSK-3β) receptor revealed excellent binding affinity and specific interaction patterns, which correlated well with in vitro cytotoxic results. nih.gov Similarly, understanding the interaction of ligands with the histamine (B1213489) H1 receptor has been advanced through homology modeling and docking simulations, identifying determinant residues for binding. rsc.org Applying these techniques to this compound and its known targets, such as the histamine H3 receptor, as well as potential new targets, can guide the design of derivatives with improved affinity and selectivity. Molecular dynamics simulations can further complement these studies by providing insights into the dynamic nature of the ligand-receptor complex over time. researchgate.net
Table 2: Examples of Biophysical Studies on Imidazole Derivatives
| Imidazole Derivative Class | Protein Target | Key Findings | Technique(s) | Reference |
|---|---|---|---|---|
| Imidazole-pyrazole hybrids | GlcN-6-P synthase | All synthesized compounds showed good binding energy and affinity toward the active pocket. | Molecular Docking | |
| Imidazole-triazole hybrids | Glycogen synthase kinase-3β (GSK-3β) | Compound 4k displayed excellent binding interaction and affinity. | Molecular Docking | nih.gov |
| Cloperastine Analogues | Histamine H1 Receptor | MET 183, THR 184, and ILE 187 were identified as important residues for binding via hydrogen bonds. | Homology Modeling, Molecular Docking, Molecular Dynamics | rsc.org |
| Imidazopyrazines | Aurora Kinase | Molecular dynamics simulations and binding energy estimations were consistent with the activity ranking of the series. | QSAR, Molecular Dynamics | researchgate.netscielo.br |
Exploration of Novel Biological Roles and Mechanistic Insights
While this compound is primarily known for its activity at histamine receptors, the broader class of imidazole-containing compounds exhibits a vast range of biological activities. jopir.in This chemical scaffold is a key component in molecules with antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties. jopir.innih.gov This diversity suggests that the biological role of this compound may extend beyond its currently understood functions.
Future research should focus on screening this compound and its novel derivatives against a wider array of biological targets. For instance, various imidazole derivatives have shown potent activity against microbial strains and cancer cell lines. nih.govnih.govekb.eg Investigating the potential of this compound in these therapeutic areas could uncover new applications. Structure-activity relationship (SAR) studies have been crucial in revealing the molecular features that influence the biological activity of imidazoles, providing valuable insights for rational drug design. jopir.in By systematically modifying the structure of this compound and evaluating its activity against new targets, researchers can gain mechanistic insights and potentially develop novel therapeutic agents.
Development of Next-Generation Analytical Techniques for Detection
The analysis of chiral compounds like this compound requires sophisticated analytical techniques capable of separating and quantifying enantiomers. The future of this field lies in the development of faster, more sensitive, and higher-throughput methods. nih.gov High-performance liquid chromatography (HPLC), particularly with novel chiral stationary phases (CSPs), remains a cornerstone for chiral separations due to its high resolution and sensitivity. nih.govjiangnan.edu.cn Other chromatographic techniques like supercritical fluid chromatography (SFC) and capillary electrophoresis (CE) also offer powerful alternatives with advantages such as high separation efficiency and short analysis times. nih.govjiangnan.edu.cn
Emerging optical assays represent a significant leap forward, especially for high-throughput screening (HTE). nih.gov Novel protocols using a combination of fluorescence and circular dichroism (CD) spectroscopy have been developed to rapidly determine both the concentration and the enantiomeric excess (ee) of chiral amines. nih.gov Chiroptical sensing, which relies on a distinct CD signal induction upon Schiff base formation between a chiral amine and a sensor molecule, is another promising method for the rapid determination of absolute configuration and enantiomeric composition. nsf.gov Furthermore, mass spectrometry (MS) is becoming an increasingly important tool for direct chiral detection, with new derivatization reagents and kinetic methods enabling enantiomer discrimination. acs.org These next-generation techniques will be instrumental in supporting the discovery, development, and quality control of this compound and its derivatives.
Table 3: Comparison of Next-Generation Analytical Techniques for Chiral Amines
| Technique | Principle | Advantages | Application for this compound | Reference |
|---|---|---|---|---|
| Advanced Chromatography (HPLC, SFC, CE) | Differential interaction with a chiral stationary phase or selector. | High resolution, high sensitivity, broad applicability. | Accurate quantification of enantiomers for quality control and pharmacokinetic studies. | nih.govjiangnan.edu.cn |
| High-Throughput Optical Assays | Combination of fluorescence for concentration and circular dichroism (CD) for enantiomeric excess. | Rapid screening of many samples (e.g., 192 samples in <15 mins), suitable for HTE. | Rapid optimization of asymmetric synthesis conditions. | nih.gov |
| Chiroptical Sensing | Formation of a diastereomeric complex with a sensor that produces a unique CD signal. | Rapid determination of absolute configuration and %ee, reduced solvent waste. | High-throughput screening and stereochemical analysis. | nsf.gov |
| Direct Mass Spectrometry (MS) | Use of chiral selectors, derivatization, or kinetic methods to differentiate enantiomers in the mass spectrometer. | High sensitivity, fast analysis, potential for separation-free discrimination. | Rapid chiral analysis in complex matrices. | acs.org |
Q & A
Q. What are the optimal synthetic routes for 1-(1H-imidazol-5-yl)ethanamine, and how can reaction conditions be adjusted to improve yield and purity?
Methodological Answer: Synthesis of imidazole derivatives often involves cycloaddition reactions or functional group transformations. For example:
- Cycloaddition strategies : Adapt methods used for similar compounds, such as reacting α,β-unsaturated carbonyls with amidines under controlled pH and temperature (e.g., 80–100°C in ethanol) to form the imidazole core .
- Functional group modification : Reduce a nitrile or amide group to the primary amine using catalysts like Raney nickel or lithium aluminum hydride. Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and reaction time .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Purity can be verified via HPLC (>95% purity threshold) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the imidazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the ethanamine side chain (δ 2.8–3.5 ppm for -CH-NH) .
- Mass spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion [M+H] (theoretical m/z for CHN: 111.08) and fragmentation patterns .
- X-ray crystallography : For structural confirmation, grow single crystals via slow evaporation (e.g., in methanol) and analyze using SHELX or ORTEP-III software .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store as a lyophilized powder at -20°C under nitrogen to prevent oxidation. For short-term use (1–2 months), 4°C in airtight, light-protected vials is acceptable .
- Handling : Use inert atmospheres (gloveboxes) for sensitive reactions. Avoid moisture by drying solvents (e.g., molecular sieves) and glassware prior to use .
- Safety : Follow protocols for histamine analogs: use fume hoods, PPE (gloves, lab coats), and emergency eyewash stations .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Perform B3LYP/SDD calculations to map electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with histamine (2-(1H-imidazol-5-yl)ethanamine) to assess positional isomer effects .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with histamine receptors (e.g., H1R/H4R). Validate predictions with in vitro binding assays (IC measurements) .
Q. What experimental approaches resolve contradictory data on the biological activity of this compound across assay systems?
Methodological Answer:
- Comparative assays : Test activity in parallel systems (e.g., HEK293 cells expressing H1R vs. mast cell degranulation assays). Control variables like pH, serum proteins, and incubation time .
- Metabolic profiling : Use HILIC-MS to identify metabolites in different biological matrices (e.g., liver microsomes vs. plasma). Corrogate activity changes with metabolic stability .
- Structural analogs : Syntize derivatives (e.g., fluorinated or methylated variants) to isolate structure-activity relationships (SAR) .
Q. What strategies analyze the metabolic stability and toxicity of this compound in preclinical models?
Methodological Answer:
- In vitro assays : Use liver microsomes (human/rodent) to measure half-life (t) and identify CYP450-mediated metabolites via LC-MS/MS .
- In vivo toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines). Monitor histamine-like symptoms (vasodilation, bronchoconstriction) and organ pathology .
- Genotoxicity screening : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to assess mutagenic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
